TAK-659 Exhibits Sub-5 nM Dual Inhibition of SYK and FLT3, Surpassing Fostamatinib and Entospletinib in Target Potency
TAK-659 inhibits purified SYK and FLT3 enzymes with IC50 values of 4.3 nM and 4.6 nM, respectively [1]. In contrast, the clinically approved SYK inhibitor fostamatinib (as its active metabolite R406) exhibits an SYK IC50 of 41 nM and is approximately 5-fold less potent against FLT3 . The selective SYK inhibitor entospletinib shows an SYK IC50 of 7.7 nM but displays 13- to >1000-fold cellular selectivity against FLT3, functionally sparing this kinase . Thus, TAK-659 provides 9.5-fold greater SYK potency than fostamatinib and uniquely combines equipotent dual SYK/FLT3 blockade not offered by either comparator.
| Evidence Dimension | Enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | SYK IC50: 4.3 nM; FLT3 IC50: 4.6 nM |
| Comparator Or Baseline | Fostamatinib (R406): SYK IC50 = 41 nM, FLT3 potency ~5-fold lower; Entospletinib: SYK IC50 = 7.7 nM, FLT3 IC50 not reported (13–>1000x selective for SYK) |
| Quantified Difference | TAK-659 vs. R406: ~9.5-fold more potent on SYK; TAK-659 vs. Entospletinib: ~1.8-fold more potent on SYK and adds FLT3 co-inhibition |
| Conditions | Purified recombinant kinase assays (cell-free) |
Why This Matters
The combination of low-nanomolar dual SYK/FLT3 potency enables a single agent to target two clinically validated oncogenic drivers in AML and lymphoma, potentially reducing the need for combination therapies.
- [1] Yu, J. et al. Anti-tumor activity of TAK-659, a dual inhibitor of SYK and FLT-3 kinases, in AML models. J. Clin. Oncol. 34, e14091 (2016). View Source
